

LAS191954 as a reference compound for novel PI3K delta inhibitor screening

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Compound of Interest

Compound Name: LAS191954

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LAS191954: A Reference Compound for Novel PI3K Delta Inhibitor Screening

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase delta (PI3K δ) signaling pathway is a critical regulator of immune cell function, making it a prime target for the development of therapeutics for inflammatory diseases and hematological malignancies. **LAS191954** has emerged as a potent and selective PI3K δ inhibitor, serving as a valuable reference compound in the screening and development of new chemical entities targeting this kinase. This guide provides a comparative analysis of **LAS191954** against other notable PI3K δ inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.

Performance Comparison of PI3K Delta Inhibitors

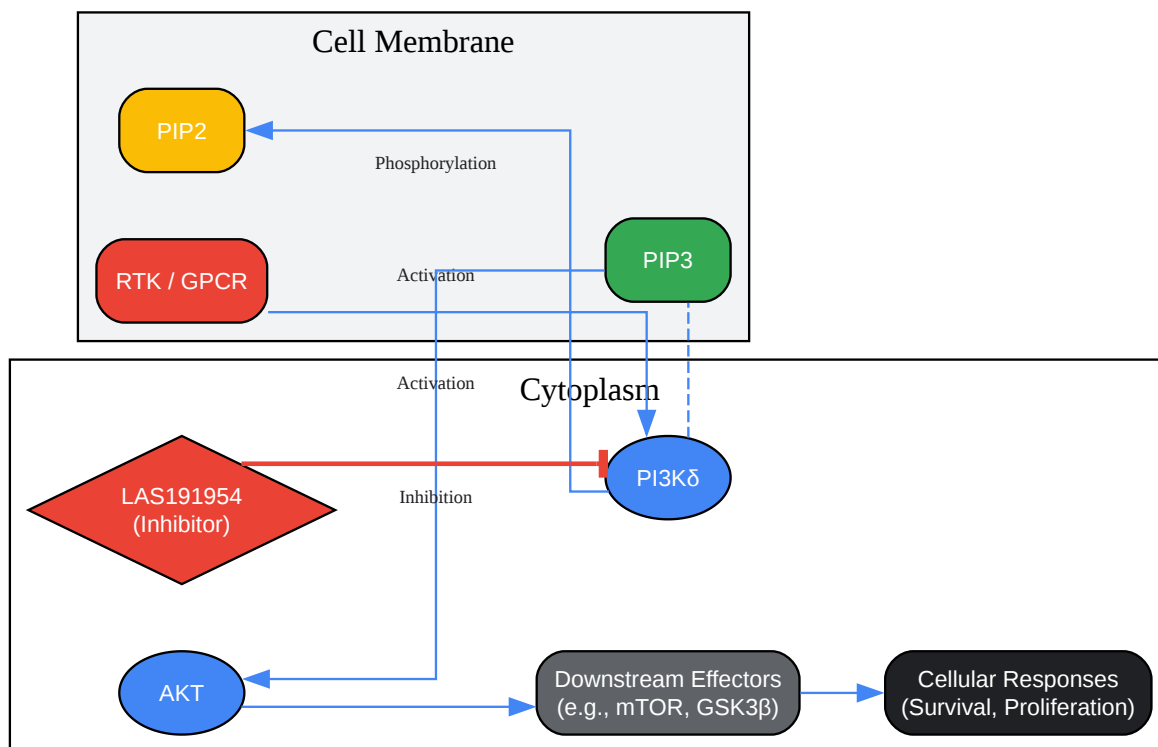
The efficacy and selectivity of PI3K δ inhibitors are paramount for their therapeutic potential, minimizing off-target effects. Below is a summary of key quantitative data for **LAS191954** and other selected PI3K δ inhibitors.

Compound	PI3K δ IC50 (nM)	PI3K α IC50 (μ M)	PI3K β IC50 (nM)	PI3K γ IC50 (nM)	Cellular Potency (THP-1, pAKT IC50, nM)
LAS191954	2.6[1]	8.2[2]	94[2]	72[2]	7.8[1]
Idelalisib (CAL-101)	~8	>10	~4000	~800	7.6[2]
Zandelisib (ME-401)	3.5[3]	-	-	-	-
Nemiralisib (GSK226955 7)	pKi = 9.9 (~0.126 nM)	pIC50 = 5.3 (>1000-fold selective)	pIC50 = 5.8 (>1000-fold selective)	pIC50 = 5.2 (>1000-fold selective)	pIC50 = 9.7 (IFN γ inhibition in PBMC)[4]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. "-" indicates data not readily available in the searched sources.

PI3K Delta Signaling Pathway

The PI3K δ pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K δ . Activated PI3K δ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably AKT, which in turn regulates a multitude of cellular processes including cell survival, proliferation, and differentiation.



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Caption: The PI3K Delta Signaling Pathway and the inhibitory action of **LAS191954**.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate screening and characterization of novel PI3Kδ inhibitors. Below are representative protocols for a biochemical and a cell-based assay.

Biochemical Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI3Kδ.

Objective: To determine the IC₅₀ value of a test compound against recombinant PI3Kδ.

Materials:

- Recombinant human PI3K δ (p110 δ /p85 α)
- PIP2 substrate
- ATP
- HTRF Kinase Buffer
- Biotinylated PIP3 tracer
- Europium-labeled anti-GST antibody
- Streptavidin-Allophycocyanin (SA-APC)
- Stop Solution
- 384-well low-volume plates
- HTRF-compatible plate reader

Protocol:

- Compound Preparation: Prepare a serial dilution of the test compound (e.g., **LAS191954**) in DMSO, followed by a further dilution in HTRF Kinase Buffer.
- Enzyme Reaction:
 - Add 2 μ L of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 4 μ L of a solution containing PI3K δ enzyme and PIP2 substrate in HTRF Kinase Buffer.
 - Initiate the kinase reaction by adding 4 μ L of ATP solution in HTRF Kinase Buffer.
 - Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

- Detection:
 - Stop the reaction by adding 5 μ L of Stop Solution.
 - Add 5 μ L of the detection mixture containing the biotinylated PIP3 tracer, Europium-labeled anti-GST antibody, and SA-APC.
 - Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.
- Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
- Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value using a non-linear regression model.

Cell-Based Screening: AKT Phosphorylation Assay (ELISA)

This assay measures the ability of a compound to inhibit PI3K δ signaling in a cellular context by quantifying the phosphorylation of its downstream effector, AKT.

Objective: To determine the cellular potency (IC₅₀) of a test compound in a PI3K δ -dependent cell line.

Materials:

- THP-1 cells (human monocytic cell line)
- RPMI-1640 medium supplemented with 10% FBS
- Macrophage colony-stimulating factor (M-CSF)
- Test compound (e.g., **LAS191954**)
- Cell lysis buffer

- Phospho-AKT (Ser473) and Total AKT ELISA kits
- 96-well plates
- Plate reader

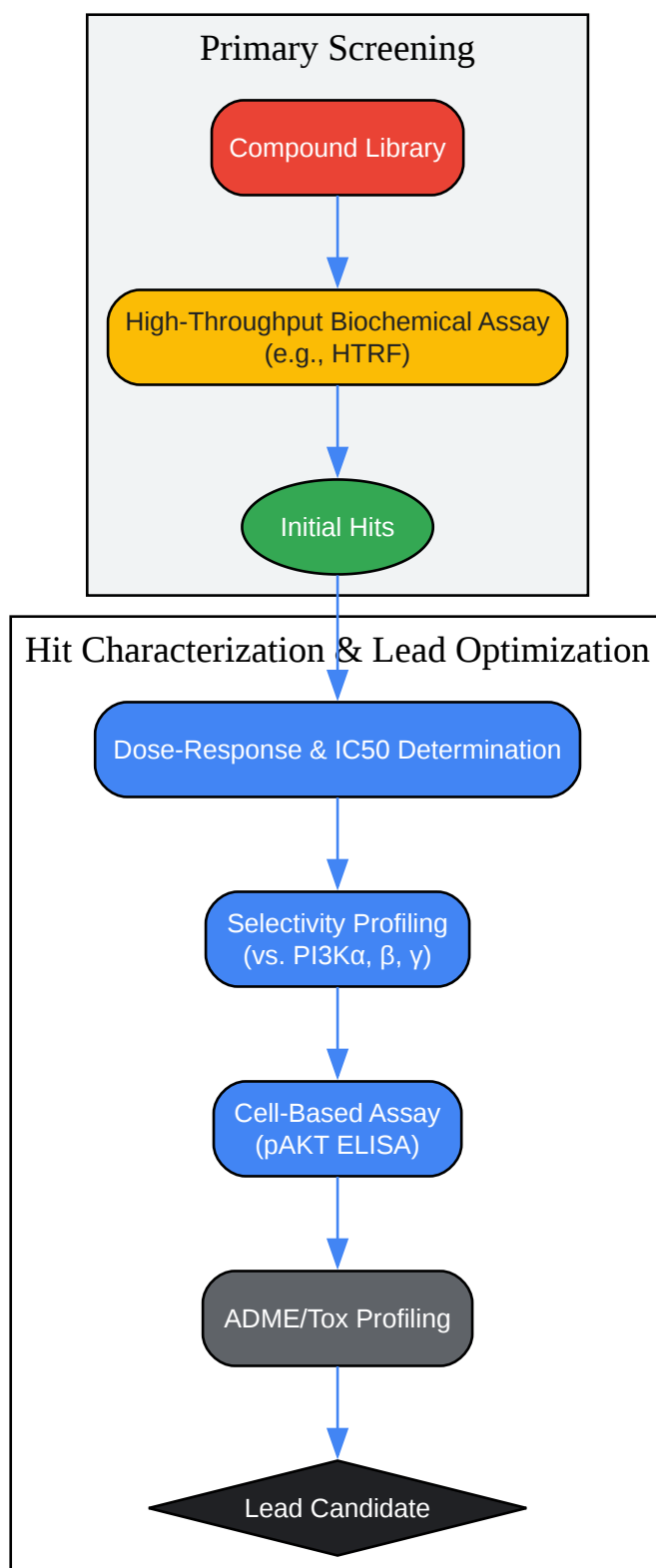
Protocol:

- Cell Culture and Plating: Culture THP-1 cells in RPMI-1640 medium. Seed the cells into 96-well plates at a density of 1×10^5 cells/well and incubate overnight.
- Compound Treatment:
 - Prepare a serial dilution of the test compound in culture medium.
 - Remove the old medium from the cells and add 100 μ L of the diluted compound or vehicle control.
 - Pre-incubate the cells with the compound for 1-2 hours at 37°C.
- Cell Stimulation:
 - Stimulate the PI3K δ pathway by adding M-CSF to a final concentration of 25 ng/mL.
 - Incubate for 15-30 minutes at 37°C.
- Cell Lysis:
 - Aspirate the medium and wash the cells with ice-cold PBS.
 - Add 100 μ L of cell lysis buffer to each well and incubate on ice for 20 minutes.
- ELISA:
 - Perform the phospho-AKT (Ser473) and total AKT ELISAs according to the manufacturer's instructions using the cell lysates.
- Data Analysis:

- Normalize the phospho-AKT signal to the total AKT signal for each well.
- Calculate the percentage of inhibition of M-CSF-induced AKT phosphorylation for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.

Experimental Workflow for PI3K Delta Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel PI3K δ inhibitors, starting from a compound library and progressing to lead optimization.



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Caption: A streamlined workflow for the discovery of novel PI3K delta inhibitors.

This guide provides a foundational framework for researchers utilizing **LAS191954** as a reference compound in their PI3K δ inhibitor screening programs. The comparative data, signaling pathway overview, and detailed experimental protocols are intended to facilitate the identification and characterization of the next generation of PI3K δ -targeted therapeutics.

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